molecular formula C12H10BrNO B3021715 (6-Bromopyridin-2-YL)(phenyl)methanol CAS No. 234111-09-2

(6-Bromopyridin-2-YL)(phenyl)methanol

Cat. No.: B3021715
CAS No.: 234111-09-2
M. Wt: 264.12 g/mol
InChI Key: IDLSUQMYDRYHFS-UHFFFAOYSA-N
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Description

(6-Bromopyridin-2-YL)(phenyl)methanol is a chemical compound with the molecular formula C12H10BrNO. It is characterized by the presence of a bromine atom attached to the pyridine ring and a phenyl group attached to the methanol moiety. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Bromopyridin-2-YL)(phenyl)methanol typically involves the reaction of 6-bromopyridine with benzaldehyde in the presence of a reducing agent. The reaction conditions often include the use of solvents such as ethanol or methanol and a catalyst like sodium borohydride to facilitate the reduction process .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

(6-Bromopyridin-2-YL)(phenyl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(6-Bromopyridin-2-YL)(phenyl)methanol is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of (6-Bromopyridin-2-YL)(phenyl)methanol involves its interaction with specific molecular targets. The bromine atom and the phenyl group play crucial roles in its binding affinity and specificity. The compound can interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    (6-Bromopyridin-2-yl)methanol: Similar structure but lacks the phenyl group.

    2-Bromo-6-pyridinemethanol: Another similar compound with slight structural differences.

Uniqueness

(6-Bromopyridin-2-YL)(phenyl)methanol is unique due to the presence of both the bromine atom and the phenyl group, which confer distinct chemical and biological properties. This combination allows for specific interactions in chemical reactions and biological systems, making it a valuable compound in various research fields .

Properties

IUPAC Name

(6-bromopyridin-2-yl)-phenylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrNO/c13-11-8-4-7-10(14-11)12(15)9-5-2-1-3-6-9/h1-8,12,15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDLSUQMYDRYHFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=NC(=CC=C2)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60616267, DTXSID501294944
Record name (6-Bromopyridin-2-yl)(phenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60616267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Bromo-α-phenyl-2-pyridinemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501294944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

234111-09-2, 181647-45-0
Record name 6-Bromo-α-phenyl-2-pyridinemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=234111-09-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (6-Bromopyridin-2-yl)(phenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60616267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Bromo-α-phenyl-2-pyridinemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501294944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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